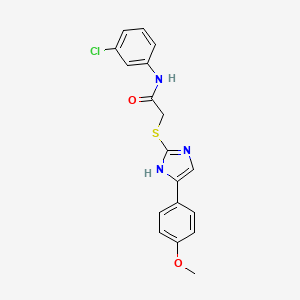![molecular formula C17H19N5O2 B2784845 1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one CAS No. 1358636-95-9](/img/structure/B2784845.png)
1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one is a complex organic compound that belongs to the class of triazoloquinoxalines
Méthodes De Préparation
The synthesis of 1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazoloquinoxaline core followed by the introduction of the piperidinoethyl and methyl groups. Reaction conditions may vary, but common methods include cyclization reactions, condensation reactions, and nucleophilic substitutions. Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Analyse Des Réactions Chimiques
1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
1-methyl-5-[2-oxo-2-(piperidin-1-yl)ethyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one can be compared with other triazoloquinoxaline derivatives. Similar compounds include:
1-methyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]pyrazine: This compound has a similar structure but with a pyrazine ring instead of a quinoxaline ring.
1-methyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]pyridazinone: This compound contains a pyridazinone moiety and has shown potential as a kinase inhibitor.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of similar compounds.
Propriétés
IUPAC Name |
1-methyl-5-(2-oxo-2-piperidin-1-ylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12-18-19-16-17(24)21(11-15(23)20-9-5-2-6-10-20)13-7-3-4-8-14(13)22(12)16/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRGMXDZFMBBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2784765.png)
![2-[5-(2-Bromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2784766.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2784770.png)
![N-[(4-CHLOROPHENYL)METHYL]-3-[(DIMETHYLAMINO)METHYL]-1,4-THIAZEPANE-4-CARBOXAMIDE](/img/structure/B2784772.png)
![N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2784773.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)
![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-sulfonyl fluoride](/img/structure/B2784775.png)

![3-(4-ethylphenyl)-5-{5-[(4-methylbenzenesulfonyl)methyl]furan-2-yl}-1,2,4-oxadiazole](/img/structure/B2784778.png)



![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2784783.png)
